Bupivacaine Hydrochloride

Catalog No.
S522280
CAS No.
18010-40-7
M.F
C18H29ClN2O
M. Wt
324.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupivacaine Hydrochloride

CAS Number

18010-40-7

Product Name

Bupivacaine Hydrochloride

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride

Molecular Formula

C18H29ClN2O

Molecular Weight

324.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, Bupivacain Janapharm, Bupivacain RPR, Bupivacain-RPR, Bupivacaina Braun, Bupivacaine, Bupivacaine Anhydrous, Bupivacaine Carbonate, Bupivacaine Hydrochloride, Bupivacaine Monohydrochloride, Monohydrate, Buvacaina, Carbostesin, Dolanaest, Marcain, Marcaine, Sensorcaine, Svedocain Sin Vasoconstr

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

The exact mass of the compound Bupivacaine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758631. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides. It belongs to the ontological category of racemate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bupivacaine Hydrochloride (CAS 18010-40-7) is a highly potent, long-acting amide-type local anesthetic characterized by its high lipid solubility and extensive protein binding (approximately 95%). As the hydrochloride salt of bupivacaine, it is specifically engineered to overcome the poor aqueous solubility of the free base, making it the industry standard for formulating stable, clear aqueous injectables. Its physicochemical profile—specifically a pKa of 8.1 and high affinity for voltage-gated sodium channels—grants it a significantly longer duration of action and higher potency compared to benchmark amides like lidocaine [1]. For procurement professionals and formulation scientists, Bupivacaine Hydrochloride represents the critical raw material for prolonged regional anesthesia, epidural blocks, and post-operative pain management solutions where extended efficacy and reliable aqueous processability are non-negotiable [2].

Generic substitution of Bupivacaine Hydrochloride with other amide anesthetics or alternative forms fundamentally alters both manufacturing workflows and clinical performance. Attempting to use Bupivacaine free base instead of the hydrochloride salt results in severe solubility bottlenecks, typically forcing manufacturers into complex, high-cost liposomal encapsulation processes rather than straightforward aqueous dissolution[1]. Substituting with a shorter-acting agent like Lidocaine Hydrochloride sacrifices the prolonged duration of action, necessitating either continuous infusion pumps or repeated dosing, which increases clinical overhead and toxicity risks. Furthermore, replacing it with its closest structural analog, Ropivacaine Hydrochloride, fails in surgical scenarios requiring profound motor blockade; ropivacaine's lower lipid solubility yields a faster offset of motor block and greater sensory-motor differentiation, making it inadequate when complete patient immobilization is required[2].

Aqueous Solubility for Streamlined Injectable Formulation

For pharmaceutical manufacturing, the choice between the free base and the hydrochloride salt dictates the entire formulation strategy. Bupivacaine Hydrochloride achieves an aqueous solubility of 40–50 mg/mL (at pH 1.8–6.0), whereas Bupivacaine free base is practically insoluble in water [1]. This high solubility allows the HCl salt to be directly formulated into standard 2.5 mg/mL to 7.5 mg/mL (0.25% to 0.75%) clear aqueous solutions, completely bypassing the need for the complex liposomal carrier systems required to solubilize the free base [2].

Evidence DimensionAqueous Solubility
Target Compound DataBupivacaine HCl: 40–50 mg/mL
Comparator Or BaselineBupivacaine free base: Practically insoluble
Quantified DifferenceOrders of magnitude higher solubility enabling direct aqueous dissolution
ConditionsAqueous medium, pH 1.8–6.0

Procuring the hydrochloride salt is mandatory for cost-effective, standard aqueous injectable manufacturing without specialized lipid-encapsulation infrastructure.

Extended Duration of Action Driven by Protein Binding

Bupivacaine Hydrochloride offers a drastically longer duration of action compared to baseline amides like Lidocaine. This is quantitatively driven by its high plasma protein binding affinity (95%), which keeps the drug localized at the neural membrane for extended periods. In clinical models, Bupivacaine provides an anesthetic duration of 180 to 360 minutes, compared to Lidocaine's 30 to 120 minutes and 64% protein binding[1]. This prolonged efficacy is a primary driver for selecting Bupivacaine in long-duration procedures.

Evidence DimensionDuration of Action & Protein Binding
Target Compound Data180–360 minutes (95% protein binding)
Comparator Or BaselineLidocaine: 30–120 minutes (64% protein binding)
Quantified DifferenceUp to 3x longer duration of action and 31% higher protein binding
ConditionsPeripheral nerve block and local infiltration models

Allows buyers to formulate long-acting products that reduce the need for continuous infusion pumps or frequent clinical re-dosing.

Profound Motor Blockade via High Lipid Solubility

When complete motor immobilization is required, Bupivacaine Hydrochloride outperforms its closest analog, Ropivacaine. Bupivacaine possesses higher lipid solubility, allowing it to penetrate large, myelinated A-alpha motor fibers more effectively. In a comparative study of combined femoral and sciatic nerve blocks, 0.5% Bupivacaine yielded a mean motor block duration of 242.67 ± 6.39 minutes, whereas 0.5% Ropivacaine achieved only 192.83 ± 4.86 minutes [1].

Evidence DimensionMotor Block Duration
Target Compound DataBupivacaine 0.5%: 242.67 ± 6.39 minutes
Comparator Or BaselineRopivacaine 0.5%: 192.83 ± 4.86 minutes
Quantified DifferenceApprox. 50 minutes (25%) longer motor block duration
ConditionsCombined femoral and sciatic nerve block (posterior approach)

Critical for selecting the active pharmaceutical ingredient in surgical indications where sustained patient immobilization is as important as pain relief.

Superior Potency Allowing Lower Formulation Concentrations

Due to its high lipid solubility and strong affinity for voltage-gated sodium channels, Bupivacaine Hydrochloride is approximately four times as potent as Lidocaine Hydrochloride in most clinical situations [1]. Consequently, Bupivacaine is highly effective at much lower concentrations (typically formulated at 0.25% to 0.75%) compared to Lidocaine (typically formulated at 1.0% to 2.0%) [2]. This high potency-to-volume ratio makes it a highly efficient raw material for bulk pharmaceutical manufacturing.

Evidence DimensionRelative Potency & Standard Formulation Concentration
Target Compound DataBupivacaine: 4x relative potency (used at 0.25% - 0.75%)
Comparator Or BaselineLidocaine: 1x relative potency (used at 1.0% - 2.0%)
Quantified Difference400% higher potency requiring significantly less API per dose volume
ConditionsStandard regional and peripheral nerve block formulations

Enables the procurement of an API that achieves profound clinical efficacy at a fraction of the mass or volume required by baseline alternatives.

Manufacture of Standard Aqueous Injectable Anesthetics

Because Bupivacaine Hydrochloride exhibits high aqueous solubility (40-50 mg/mL) unlike its free base counterpart, it is the mandatory precursor for manufacturing clear, stable, ready-to-use aqueous solutions (0.25%, 0.5%, and 0.75%) for hospital and surgical center procurement [1].

Formulations for Prolonged Orthopedic and Spinal Surgery

Leveraging its superior lipid solubility and extended motor blockade (lasting over 240 minutes compared to ropivacaine's ~190 minutes), this compound is the optimal choice for formulating anesthetics targeted at major joint replacements and lower limb surgeries requiring sustained immobilization [2].

Post-Operative Analgesic Infusions and Epidurals

Due to its 95% protein binding and 4x greater potency than lidocaine, Bupivacaine Hydrochloride is the preferred API for epidural solutions and continuous infusion systems, providing long-lasting pain relief that minimizes the frequency of clinical interventions[3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.1968412 Da

Monoisotopic Mass

324.1968412 Da

Heavy Atom Count

22

Appearance

White Solid

Melting Point

249-251°C

UNII

AKA908P8J1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (98.94%): Fatal if swallowed [Danger Acute toxicity, oral];
H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (92.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bupivacaine Hydrochloride is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

14252-80-3
15233-43-9
18010-40-7

Metabolism Metabolites

Amide-type local anesthetics such as bupivacaine are metabolized primarily in the liver via conjugation with glucuronic acid. The major metabolite of bupivacaine is 2,6-pipecoloxylidine, which is mainly catalyzed via cytochrome P450 3A4. Route of Elimination: Only 6% of bupivacaine is excreted unchanged in the urine. Half Life: 2.7 hours in adults and 8.1 hours in neonates

Wikipedia

Bupivacaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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